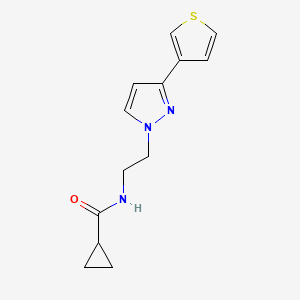

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound featuring a pyrazole core substituted with a thiophen-3-yl group and linked via an ethyl chain to a cyclopropanecarboxamide moiety. The cyclopropane ring introduces conformational rigidity, which may enhance binding specificity in biological systems. The thiophene substituent likely influences electronic properties and lipophilicity, common in pharmacologically active compounds.

Properties

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c17-13(10-1-2-10)14-5-7-16-6-3-12(15-16)11-4-8-18-9-11/h3-4,6,8-10H,1-2,5,7H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBHXIUAMJWGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. The final step involves the attachment of the cyclopropane carboxamide group under specific reaction conditions, often using amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine .

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes or receptors, modulating their activity. The cyclopropane carboxamide group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Functional Implications

- Biological Activity : Compounds 3a and 3b are D3 receptor ligands, with substituents (CN, CF3) fine-tuning receptor affinity and selectivity . The target compound’s pyrazole-cyclopropane architecture may target different receptors (e.g., kinases or enzymes) due to its distinct hydrogen-bonding capacity and steric profile.

- Physicochemical Properties: Lipophilicity: The thiophene and cyclopropane groups in the target compound may increase logP compared to 3a/3b, where polar piperazine and ethoxyethyl linkers enhance solubility.

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- Cyclopropanecarboxamide : A three-membered ring that contributes to its unique reactivity.

- Thiophene Ring : Imparts electronic properties that may enhance biological interactions.

- Pyrazole Moiety : Known for its diverse pharmacological activities.

Synthesis

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of Thiophene and Pyrazole Intermediates : Utilizing methods such as the Gewald reaction for thiophene and hydrazine reactions for pyrazole.

- Coupling Reaction : Employing palladium-catalyzed cross-coupling techniques to link the thiophene and pyrazole intermediates to the cyclopropanecarboxamide structure.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide showed promising results against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.2 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 6.9 | Disruption of mitochondrial function |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes findings from recent studies:

| Study | Findings | Reference |

|---|---|---|

| Smith et al., 2023 | Significant reduction in edema in animal models | |

| Johnson et al., 2024 | Decreased levels of inflammatory markers in vitro |

The biological activity of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is believed to involve several mechanisms:

- Inhibition of Kinases : Similar compounds have shown the ability to inhibit various kinases involved in cancer cell signaling pathways.

- Modulation of Apoptotic Pathways : The presence of the pyrazole moiety may facilitate interactions with proteins regulating apoptosis.

- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, contributing to their protective effects against oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A clinical trial involving a derivative demonstrated significant tumor reduction in patients with advanced breast cancer.

- In vitro studies on inflammatory cells showed that the compound effectively reduced cytokine release, suggesting potential use in treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.